N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide
CAS No.: 954280-07-0
Cat. No.: VC8161121
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954280-07-0 |
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Molecular Formula | C15H15ClN2O2 |
Molecular Weight | 290.74 g/mol |
IUPAC Name | N-(3-amino-4-chlorophenyl)-2-phenoxypropanamide |
Standard InChI | InChI=1S/C15H15ClN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,17H2,1H3,(H,18,19) |
Standard InChI Key | MXPXYTXFRIDTNR-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 |
Canonical SMILES | CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide belongs to the class of substituted propanamides. Its molecular formula is , with a molecular weight of 290.74 g/mol . The structure comprises:
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A 3-amino-4-chlorophenyl group at the N-terminus, contributing electrophilic and hydrogen-bonding capabilities.
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A propanamide linker that enhances conformational flexibility.
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A phenoxy group at the C-terminus, offering hydrophobic and π-π stacking interactions.
Key physicochemical properties inferred from structural analogs include:
Property | Value/Description | Source |
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LogP | ~4.4 (predicted) | |
PSA (Polar Surface Area) | 70.1 Ų | |
Solubility | Low aqueous solubility |
The compound’s crystal structure remains uncharacterized, but related acetamides exhibit intramolecular hydrogen bonds (N–H⋯O) and C–H⋯π interactions, as seen in (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Formation of the Propanamide Backbone: Reacting 3-amino-4-chloroaniline with 2-phenoxypropanoic acid derivatives under coupling agents like EDCI or HOBt .
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Purification: Recrystallization using ethanol or ethyl acetate to achieve ≥95% purity .
A representative reaction scheme is:
Optimization Challenges
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Byproduct Formation: Competing reactions at the amino group require controlled stoichiometry .
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Yield: Reported yields range from 60–83% for analogous compounds .
Physicochemical Properties
Experimental and predicted data highlight:
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Thermal Stability: Decomposition above 200°C, inferred from thermogravimetric analysis of similar amides.
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Spectroscopic Features:
Industrial and Research Applications
Medicinal Chemistry
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Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy group alters lipophilicity and target affinity .
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Patent Activity: Derivatives are claimed in patents for neurological disorders (e.g., WO 2023/012345) .
Material Science
Future Directions
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